REACTION_CXSMILES
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[CH:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][C:6]=1[CH3:14])([CH3:3])[CH3:2].S(Cl)([Cl:17])=O>C(Cl)(Cl)Cl>[CH:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:17])=[O:10])=[CH:7][C:6]=1[CH3:14])([CH3:3])[CH3:2]
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Name
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|
Quantity
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1.35 g
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Type
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reactant
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Smiles
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C(C)(C)OC1=C(C=C(C(=O)O)C=C1)C
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Name
|
|
Quantity
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2.48 g
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is refluxed for 2 h before the solvents
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Duration
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2 h
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Type
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CUSTOM
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Details
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are removed in vacuo
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Name
|
|
Type
|
product
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Smiles
|
C(C)(C)OC1=C(C=C(C(=O)Cl)C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |